molecular formula C28H30ClNP2 B1343199 Bis(2-(diphenylphosphino)ethyl)amine hydrochloride CAS No. 66534-97-2

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

Cat. No. B1343199
CAS RN: 66534-97-2
M. Wt: 477.9 g/mol
InChI Key: AVDUVHMGGDOIQI-UHFFFAOYSA-N
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Description

Bis(2-(diphenylphosphino)ethyl)amine, often abbreviated as DPEA, is a tridentate ligand that has been extensively studied due to its ability to coordinate with various metal centers, forming complexes with potential applications in catalysis and material science. The ligand itself is characterized by the presence of two diphenylphosphino groups attached to an ethylamine, allowing for a flexible coordination to metal ions .

Synthesis Analysis

The synthesis of DPEA in its hydrochloride form has been modified and characterized using NMR spectral data. This ligand has been used to form complexes with platinum group metals, such as rhodium and iridium, by reacting with their respective metal precursors in the presence of other reagents like NaBPh4 or in boiling benzene . Additionally, the ligand has been shown to react with sodium tetrachloropalladate(II) to form a four-coordinate complex [Pd(DPEA)Cl]Cl, which can further react to form various complexes with different anionic ligands .

Molecular Structure Analysis

The molecular structure of complexes formed with DPEA has been elucidated using X-ray diffraction techniques. For instance, the structure of a palladium complex with DPEA showed a distorted square-planar geometry, and the ligand adopted a boat conformation . In the case of a neutral digold(I) compound, linear P-Au-Cl arrangements were observed with intermolecular Au⋯Au interactions .

Chemical Reactions Analysis

DPEA-containing complexes exhibit a variety of chemical behaviors. For example, the palladium complex [Pd(DPEA)Cl]Cl can undergo chloro substitution reactions with different nucleophiles, leading to the formation of various products . Gold(I) can induce the abstraction of the aminophosphine ligand from ionic complexes to produce neutral compounds . Furthermore, the ligand has been used in the synthesis of nickel(II) complexes for catalytic ethylene oligomerization, demonstrating the versatility of DPEA in facilitating different chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of DPEA and its complexes are closely related to their molecular structures and the nature of the metal center. The ligand's ability to form stable complexes with different geometries and coordination numbers is a testament to its flexibility and the potential for tuning its properties for specific applications. The complexes often exhibit high stability and solubility in various solvents, which is crucial for their use in catalytic processes . The reactivity of these complexes can be influenced by the presence of functional groups on the ligand or the metal center, as seen in the case of chromium(III) complexes used for ethylene trimerization and tetramerization .

Scientific Research Applications

Environmental Toxicity and Endocrine Disruption : Some compounds, structurally related to bisphosphinates and bisphenols, have been extensively studied for their environmental impact and toxicity. For instance, DDT and DDE, which share a somewhat related aromatic and halogenated structure, act as endocrine disruptors in humans and wildlife, impacting reproductive and immune systems and mitochondrial function (Burgos-Aceves et al., 2021). Understanding these impacts can be critical in assessing the environmental and health safety of using similar compounds in various applications.

Antioxidant Capacity and Chemical Reactivity : Research into the antioxidant capacity of certain compounds, such as those based on ABTS•+ radical cation assays, highlights the importance of understanding chemical reactivity for applications in material science and biochemistry (Ilyasov et al., 2020). Compounds with phosphino groups might be involved in similar oxidative or reductive processes, which could be harnessed in catalysis or the development of new materials.

Substitution for Bisphenol A (BPA) : The search for alternatives to BPA due to its reproductive toxicity and endocrine-disrupting properties has led to the development and study of alternative substances (den Braver-Sewradj et al., 2020). This context underlines the ongoing need for new, safer chemicals in consumer products and industrial applications, potentially including bis(2-(diphenylphosphino)ethyl)amine hydrochloride as a safer alternative in polymers and resins.

Flame Retardancy : The development and application of phosphorus-based flame retardants in materials science are well-documented, indicating a broad area of research where bisphosphino-related compounds could find application (Levchik & Weil, 2006). These compounds are valued for their thermal stability, efficiency, and low volatility in enhancing fire resistance in polymers and textiles.

Safety And Hazards

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride is classified as a hazardous substance. It has the signal word ‘Warning’ and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NP2.ClH/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;/h1-20,29H,21-24H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDUVHMGGDOIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNP2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30611062
Record name 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30611062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(2-(diphenylphosphino)ethyl)amine hydrochloride

CAS RN

66534-97-2
Record name Ethanamine, hydrochloride
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Record name 2-(Diphenylphosphanyl)-N-[2-(diphenylphosphanyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 66534-97-2
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Štěpnička, M Verníček, J Schulz, I Císařová - Journal of Organometallic …, 2014 - Elsevier
{[Bis(2-(diphenylphosphino)ethyl)amino]carbonyl}ferrocene (3), a bulky ferrocenecarboxamido-diphosphine, was prepared in a good yield by the reaction of …
M Porchia, F Tisato, F Refosco, C Bolzati… - Inorganic …, 2005 - ACS Publications
Ligand-exchange reactions of the aminodiphosphine ligand bis[(2-diphenylphosphino)ethyl]amine hydrochloride (PNHP·HCl) with labile M(NPh)Cl 3 (PPh 3 ) 2 precursors (M = Re, Tc) …
Number of citations: 41 0-pubs-acs-org.brum.beds.ac.uk
L Chen, P Ai, J Gu, S Jie, BG Li - Journal of Organometallic Chemistry, 2012 - Elsevier
A series of cobalt complexes bearing N-containing diphosphine PNP ligands has been synthesized and characterized. The nature of the ligand structure affects the binding of the ligand …
N Salvarese, F Refosco, R Seraglia, M Roverso… - Dalton …, 2017 - pubs.rsc.org
The synthesis and characterization of a new series of neutral, six-coordinated compounds [ReIIIX3(PNPR)], where X is Cl or Br and PNPR is a diphosphinoamine having the general …
Number of citations: 12 0-pubs-rsc-org.brum.beds.ac.uk
R Sherwood, F Gonzàlez De Rivera, JH Wan, Q Zhang… - CHEMISTRY - kris.kcl.ac.uk
The aminodiphosphine ligand, HN (CH2CH2PPh2) 2, reacts with [M (CO) 4 (pip) 2](M= Mo, W; pip= piperidine) to yield [M {κ2-HN (CH2CH2PPh2) 2}(CO) 4]. The molybdenum …
Number of citations: 2 kris.kcl.ac.uk
R Sherwood, F Gonzalez de Rivera, JH Wan… - Inorganic …, 2015 - ACS Publications
The HCl salt of the aminodiphosphine ligand HN(CH 2 CH 2 PPh 2 ) 2 reacts with [M(CO) 4 (pip) 2 ] (M = Mo, W; pip = piperidine) to yield [M{κ 2 -HN(CH 2 CH 2 PPh 2 ) 2 }(CO) 4 ]. The …
Number of citations: 20 0-pubs-acs-org.brum.beds.ac.uk
AJS John - 2011 - search.proquest.com
The known carbon-boron-nitrogen (CBN) material ethylenediamine bisborane (EDBB) has been prepared and tested as a potential hydrogen storage material. Dehydrogenation of …
A Jana, A Kumar, B Maji - researchgate.net
All the catalytic and stoichiometric reactions have been carried out under argon or nitrogen atmosphere using a standard Schlenk line and glove box technique in oven dried glassware. …
Number of citations: 3 www.researchgate.net
FAMBRI RODI - … METÀL· LIQUES I DE MAGNETITA: SUPORTS I … - tdx.cat
5.1 OBJECTIUS. Un cop estudiada l’activitat catalítica de les AuNPs en l’oxidació selectiva de monòxid de carboni, es va creure convenient investigar el potencial de les AuNPs com a …
Number of citations: 4 www.tdx.cat
Q Han, X Xiong, S Li - Catalysis Communications, 2015 - Elsevier
An efficient, green and scale-up synthesis of amides from esters and amines has been developed using Ru-MACHO as a readily available catalyst. A diverse range of amides were …

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